molecular formula C10H15Cl2NO B12986197 2-(3-Chloro-4-methoxyphenyl)propan-2-amine hydrochloride

2-(3-Chloro-4-methoxyphenyl)propan-2-amine hydrochloride

Cat. No.: B12986197
M. Wt: 236.13 g/mol
InChI Key: HHDCUUCKUJOLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-methoxyphenyl)propan-2-amine hydrochloride is an organic compound with the molecular formula C10H14ClNO·HCl It is a derivative of phenethylamine, characterized by the presence of a chloro and methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxyphenyl)propan-2-amine hydrochloride typically involves multiple steps. One common method includes the Friedel-Crafts acylation of 3-chloro-4-methoxybenzene with acetyl chloride, followed by reduction of the resulting ketone to the corresponding alcohol. This alcohol is then converted to the amine via reductive amination, and finally, the amine is converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)propan-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A parent compound with a similar structure but lacking the chloro and methoxy groups.

    4-Methoxyphenylpropan-2-amine: Similar structure but without the chloro group.

    3-Chlorophenylpropan-2-amine: Similar structure but without the methoxy group .

Uniqueness

2-(3-Chloro-4-methoxyphenyl)propan-2-amine hydrochloride is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15Cl2NO

Molecular Weight

236.13 g/mol

IUPAC Name

2-(3-chloro-4-methoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H14ClNO.ClH/c1-10(2,12)7-4-5-9(13-3)8(11)6-7;/h4-6H,12H2,1-3H3;1H

InChI Key

HHDCUUCKUJOLIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)Cl)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.